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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sulforhodamine
Methanethiosulfonate (SR-MTS) in single-molecule studies. This thiol-reactive fluorescent

probe is a valuable tool for investigating the dynamics, conformational changes, and

interactions of biomolecules at the single-molecule level.

Introduction to Sulforhodamine
Methanethiosulfonate
Sulforhodamine Methanethiosulfonate is a bright and photostable fluorescent dye belonging

to the rhodamine family. Its methanethiosulfonate (MTS) reactive group allows for the specific

and covalent labeling of cysteine residues in proteins and other biomolecules. This targeted

labeling is crucial for a variety of single-molecule fluorescence techniques, particularly Förster

Resonance Energy Transfer (FRET).[1]

Single-molecule FRET (smFRET) is a powerful technique that acts as a "spectroscopic ruler" to

measure nanometer-scale distances within or between molecules.[2] By labeling specific sites

on a biomolecule with a donor and an acceptor fluorophore (like SR-MTS as an acceptor),

conformational changes can be observed in real-time.[2] This is often coupled with Total

Internal Reflection Fluorescence (TIRF) microscopy, which excites only a thin layer of the
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sample near the coverslip, significantly reducing background noise and enabling the detection

of single fluorophores.

Key Applications in Single-Molecule Studies
Sulforhodamine Methanethiosulfonate is particularly well-suited for a range of single-

molecule applications, including:

Studying Protein Conformational Dynamics: By labeling two different cysteine residues within

a single protein, the conformational landscape and dynamics of the protein can be explored.

This is invaluable for understanding protein folding, enzyme catalysis, and allosteric

regulation.

Investigating Protein-Protein Interactions: Labeling two different interacting proteins with a

FRET pair allows for the direct observation of binding and dissociation events at the single-

molecule level. This can reveal kinetic parameters and stoichiometries that are often hidden

in ensemble measurements.

Probing Ion Channel Gating Mechanisms: Ion channels are dynamic membrane proteins that

undergo conformational changes to open and close. Site-specific labeling with SR-MTS

enables the study of these gating dynamics in real-time, providing insights into their function

and modulation by drugs.

Single-Molecule Pull-Down (SiMPull) Assays: This technique combines immunoprecipitation

with single-molecule fluorescence microscopy to study protein complexes directly from cell

lysates. SR-MTS can be used to label components of these complexes for visualization and

stoichiometric analysis.

Data Presentation: Photophysical Properties
The selection of a fluorophore is critical for the success of single-molecule experiments. Below

is a summary of the key photophysical properties of Sulforhodamine Methanethiosulfonate
(also known as MTS-Sulforhodamine 101 or MTS-Texas Red®) and the closely related

Sulforhodamine 101.
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Property Value Reference

Excitation Maximum (λex) 583 nm [3]

Emission Maximum (λem) 603 nm [3]

Molar Extinction Coefficient (ε) ~110,000 cm⁻¹M⁻¹ at 576 nm

Quantum Yield (Φ) ~0.9 (in ethanol)

Fluorescence Lifetime (τ) ~4.32 ns [4]

Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein with
Sulforhodamine Methanethiosulfonate
This protocol provides a general procedure for labeling a protein containing engineered

cysteine residues with SR-MTS.

Materials:

Purified protein with one or two accessible cysteine residues (concentration > 2 mg/mL)

Sulforhodamine Methanethiosulfonate (SR-MTS)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

Labeling Buffer: 0.1 M Potassium Phosphate, pH 7.0

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

Storage Buffer: Buffer appropriate for the stability of the target protein

Procedure:

Protein Preparation:
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If the protein contains disulfide bonds that need to be reduced to free up the target

cysteines, treat the protein with a 10-fold molar excess of TCEP for 1 hour at room

temperature.

Remove the TCEP using a desalting column or dialysis against the Labeling Buffer. It is

crucial to work in an oxygen-free environment to prevent re-oxidation of the thiols.[5]

Dye Preparation:

Immediately before use, prepare a 1-10 mM stock solution of SR-MTS in anhydrous DMF

or DMSO. Protect the solution from light.[6]

Labeling Reaction:

To the reduced protein solution, add a 10- to 20-fold molar excess of the SR-MTS stock

solution.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,

protected from light and with gentle mixing. The optimal reaction time may need to be

determined empirically.

Removal of Unreacted Dye:

Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column equilibrated with the Storage Buffer.

Alternatively, perform dialysis against the Storage Buffer with several buffer changes over

24-48 hours.

Determination of Labeling Efficiency:

The degree of labeling can be determined spectrophotometrically by measuring the

absorbance of the protein at 280 nm and the absorbance of the dye at its maximum

absorbance wavelength (~583 nm).

Storage:

Store the labeled protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.biorxiv.org/content/10.1101/2023.09.15.557875v2.full-text
https://schuler.bioc.uzh.ch/wp-content/uploads/2021/12/zosel22schuler.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Single-Molecule FRET Study of NavAb
Channel Conformational Dynamics
This protocol outlines a specific application of SR-MTS in studying the conformational

dynamics of the voltage-gated sodium channel NavAb using smFRET.

1. Protein Engineering and Labeling:

Introduce two cysteine mutations at specific locations within the NavAb channel construct

that are expected to change their relative distance during channel gating.

Express and purify the cysteine-modified NavAb channel.

Label the purified channel with a donor fluorophore (e.g., a Cy3 maleimide) and SR-MTS (as

the acceptor) following the general labeling protocol described in Protocol 1. A sequential

labeling approach may be necessary to ensure specific labeling with both dyes.

2. Reconstitution into Liposomes:

Reconstitute the dual-labeled NavAb channels into liposomes composed of a lipid mixture

that mimics a cell membrane (e.g., a mixture of POPE, POPG, and POPC).

The protein-to-lipid ratio should be optimized to ensure that the majority of liposomes contain

either zero or one channel, which is a prerequisite for single-molecule studies.

3. Sample Chamber Preparation for TIRF Microscopy:

Prepare a flow chamber using a PEG-passivated quartz slide and a coverslip to minimize

non-specific binding of the liposomes.[7]

Immobilize the liposomes containing the labeled NavAb channels onto the surface of the

slide. This can be achieved through biotin-streptavidin interactions by including biotinylated

lipids in the liposome preparation.[7]

4. Single-Molecule FRET Imaging:
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Use an objective-based TIRF microscope equipped with lasers for exciting the donor

fluorophore (e.g., a 532 nm laser for Cy3).

Split the fluorescence emission into two channels (donor and acceptor) using a dichroic

mirror and filters, and image them onto a sensitive EMCCD camera.

Acquire time-series of images to record the fluorescence intensity of individual donor and

acceptor fluorophores over time.

5. Data Analysis:

Identify single molecules and extract the time traces of donor and acceptor fluorescence

intensities.

Calculate the FRET efficiency for each time point using the formula: E = I_A / (I_A + I_D),

where I_A and I_D are the acceptor and donor intensities, respectively.

Generate FRET efficiency histograms to identify different conformational states of the NavAb

channel.

Analyze the time traces to determine the kinetics of transitions between these states.

Visualizations
Workflow for Cysteine-Specific Protein Labeling.

Experimental Workflow for smFRET study of NavAb.
Principle of Total Internal Reflection Fluorescence Microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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